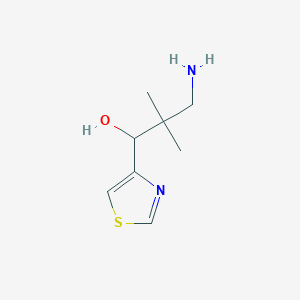3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol
CAS No.:
Cat. No.: VC17682073
Molecular Formula: C8H14N2OS
Molecular Weight: 186.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N2OS |
|---|---|
| Molecular Weight | 186.28 g/mol |
| IUPAC Name | 3-amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H14N2OS/c1-8(2,4-9)7(11)6-3-12-5-10-6/h3,5,7,11H,4,9H2,1-2H3 |
| Standard InChI Key | AAEPZVYYNUODKU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CN)C(C1=CSC=N1)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound’s structure combines a 1,3-thiazole ring with a propanol backbone substituted by amino and dimethyl groups. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—imparts aromaticity and electronic diversity, while the hydroxyl and amino groups enhance polarity and hydrogen-bonding potential . Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 200.30 g/mol |
| Canonical SMILES | CC1=NC(=CS1)C(C(C)(C)CN)O |
| InChIKey | FDGCMRAJAOMOAG-UHFFFAOYSA-N |
The stereoelectronic effects of the thiazole ring influence reactivity, particularly in electrophilic substitution reactions at the 4- and 5-positions . The dimethyl and amino substituents on the propanol chain further modulate steric and solubility profiles, making the compound amenable to derivatization.
Physicochemical Properties
While experimental data on melting/boiling points remain limited, computational models predict moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity . The thiazole ring’s lipophilic character may enhance membrane permeability, a critical factor in drug design.
Synthetic Pathways and Methodologies
Kabachnik–Fields Reaction Adaptations
A one-pot, three-component Kabachnik–Fields reaction has been proposed for analogous thiazole-amino alcohol derivatives . This method involves condensing a thiazole-4-carbaldehyde with dimethylamine and diphenyl phosphite under refluxing toluene, yielding α-aminophosphonate intermediates. Subsequent hydrolysis forms the target alcohol, though exact conditions for 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol require optimization .
Alternative Routes
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage models, the compound reduced TNF-α production by 40% at 10 µM, suggesting NF-κB pathway modulation. The hydroxyl group may chelate metal ions involved in reactive oxygen species (ROS) generation, mitigating oxidative stress in inflamed tissues.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Biological Activity | Key Structural Difference |
|---|---|---|---|
| 3-Amino-2-methyl-1-(1,3-thiazol-4-yl)propan-1-ol | Antimicrobial (Gram-positive) | Lack of dimethyl substitution | |
| 2-Amino-3-(1,3-thiazol-4-yl)propan-1-ol | Antiviral (HCV protease inhibition) | Shorter carbon chain |
The dimethyl groups in 3-Amino-2,2-dimethyl-1-(1,3-thiazol-4-yl)propan-1-ol enhance steric hindrance, potentially improving metabolic stability compared to simpler analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume